1-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanoyl}piperidine-4-carboxamide
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Description
The compound “1-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanoyl}piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . The molecule also includes a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The InChI code for this compound is 1S/C10H9N2O3S/c13-9-4-3-7 (8-2-1-5-16-8)11-12 (9)6-10 (14)15/h1-5,16H,6H2, (H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Future Directions
Mechanism of Action
Target of Action
The compound, also known as F5106-0302 or VU0636009-1, is a selective inhibitor of the Janus kinase (JAK) 1 . JAK1 is a key component of the JAK-STAT signaling pathway, which plays a crucial role in immune response, cell growth, and survival .
Mode of Action
As a JAK1 inhibitor, F5106-0302 interacts with JAK1, blocking its activity and thereby inhibiting the JAK-STAT signaling pathway . This results in the reduction of inflammatory responses and immune reactions, which are often overactive in certain diseases .
Biochemical Pathways
The primary biochemical pathway affected by F5106-0302 is the JAK-STAT signaling pathway . By inhibiting JAK1, F5106-0302 disrupts this pathway, leading to downstream effects such as reduced inflammation and immune response .
Result of Action
The inhibition of JAK1 by F5106-0302 leads to a reduction in inflammation and immune response . This can have therapeutic effects in diseases where these processes are overactive, such as in chronic graft-versus-host disease (cGVHD) after allogeneic hematopoietic stem cell transplantation (allo-HSCT) .
Properties
IUPAC Name |
1-[4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c19-18(25)13-7-10-21(11-8-13)16(23)4-1-9-22-17(24)6-5-14(20-22)15-3-2-12-26-15/h2-3,5-6,12-13H,1,4,7-11H2,(H2,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFWMGQDOPYEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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